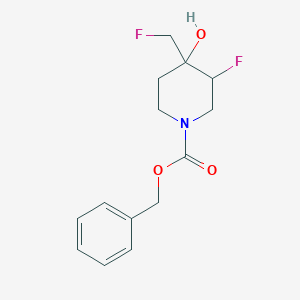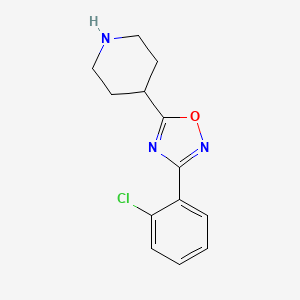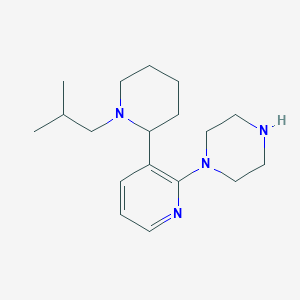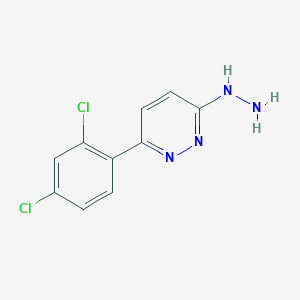
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of fluorinated reagents and piperidine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-fluoro-4-morpholinophenylcarbamate: Another fluorinated compound with similar structural features.
4-benzyl-4-fluoro-3-phenylisoxazol-5(4H)-one: A compound with a fluorine atom and a benzyl group, used in various chemical applications.
Uniqueness
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17F2NO3 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2 |
InChI Key |
FDMJTUQOQPSWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)


![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)
![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)




![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

